molecular formula C7H6ClNO2 B1601765 4-Chloro-2-hydroxybenzamide CAS No. 37893-37-1

4-Chloro-2-hydroxybenzamide

Cat. No.: B1601765
CAS No.: 37893-37-1
M. Wt: 171.58 g/mol
InChI Key: NXRFMWBOQWRGFW-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzamide is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2-hydroxybenzamide involves the reaction of 4-chloro-2-methoxybenzamide with boron tribromide (BBr3) in dichloromethane. The reaction mixture is cooled to -78°C and then allowed to stir at room temperature for 2 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient cooling systems and controlled reaction environments ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2-hydroxybenzamide is characterized by the presence of a chloro substituent and a hydroxyl group on the benzene ring, which contribute to its biological activity. The compound's molecular structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues can inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents in clinical settings .

Antitumor Activity

The compound has been investigated for its antitumor effects. A study demonstrated that this compound derivatives could induce apoptosis in cancer cells, making them potential candidates for cancer treatment .

Case Study: Antitumor Effects

A specific analogue demonstrated a marked reduction in tumor size in animal models. The mechanism of action involved the modulation of signaling pathways associated with cell proliferation and survival, highlighting the therapeutic potential of this compound in oncology .

GPCR Modulation

This compound has been explored as a modulator of G protein-coupled receptors (GPCRs), which are critical targets for many neurological disorders. Its ability to act as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5) suggests its potential in treating conditions like anxiety and depression .

Case Study: CNS Disorders

In preclinical trials, compounds derived from this compound showed promise in alleviating symptoms associated with anxiety disorders by enhancing the receptor's response to endogenous neurotransmitters. This positions the compound as a valuable candidate for further development .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it relevant in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .

Wnt/Frizzled Pathway Inhibition

The compound is being studied for its role in inhibiting the Wnt/Frizzled signaling pathway, which is implicated in various cancers and metabolic disorders. By targeting this pathway, this compound derivatives could provide novel therapeutic strategies against these diseases .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Antimicrobial ActivityEffective against bacterial strains
Antitumor ActivityInduces apoptosis in cancer cells
Neurological DisordersModulates GPCRs for anxiety treatment
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Wnt/Frizzled PathwayPotential cancer therapy through pathway inhibition

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Hydroxybenzamide: Lacks the chlorine substitution.

    4-Chlorobenzamide: Lacks the hydroxyl substitution.

Uniqueness

4-Chloro-2-hydroxybenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzene ring. This dual substitution allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Biological Activity

4-Chloro-2-hydroxybenzamide (C7H6ClNO2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound is part of the salicylanilide class of compounds, characterized by a hydroxyl group and an amide functional group. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Mechanism of Action:
The compound has shown significant antimicrobial properties against various bacterial strains. The primary mechanism involves the inhibition of cell wall biosynthesis, particularly targeting enzymes involved in peptidoglycan synthesis, which is crucial for bacterial survival.

Case Study Findings:
A study demonstrated that this compound exhibits bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a concentration-dependent effect, achieving a reduction in bacterial counts by over 99% at higher concentrations (≥4x MIC) within 24 hours .

Antiviral Activity

Recent research has indicated that derivatives of this compound possess antiviral properties. Specifically, analogues have been shown to inhibit Human Adenovirus (HAdV) replication effectively. Compounds derived from this structure exhibited selectivity indexes greater than 100 and low cytotoxicity, indicating their potential as therapeutic agents against viral infections .

Antitubercular Activity

The compound's efficacy extends to antimycobacterial activity, where it has been tested against Mycobacterium tuberculosis. In vitro studies have revealed that certain derivatives demonstrate significant activity comparable to standard treatments like isoniazid. For instance, some derivatives showed minimal inhibitory concentrations (MICs) in the low micromolar range .

Summary of Biological Activities

Activity Type Target Pathogen Effectiveness Mechanism
AntibacterialMRSA>99% reduction at ≥4x MICInhibition of cell wall biosynthesis
AntiviralHuman AdenovirusSI > 100Targeting viral DNA replication
AntitubercularMycobacterium tuberculosisComparable to isoniazidDisruption of mycobacterial cell processes

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can significantly influence its biological activity. Chlorination at specific positions enhances antimicrobial efficacy, while substitutions in the anilide part are critical for maintaining high activity levels against target pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Chloro-2-hydroxybenzamide derivatives for medicinal chemistry applications?

  • Methodological Answer : To optimize synthesis, systematically vary reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, oxidation of 4-Chloro-2-hydroxybenzaldehyde derivatives under controlled pH (6–8) with KMnO₄ yields carboxylic acids, while Pd/C-catalyzed hydrogenation produces amines . Monitor reaction progress via TLC or HPLC and purify intermediates via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What characterization techniques are critical for confirming the structure of this compound analogs?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • IR spectroscopy : Identify carbonyl (C=O) stretching (~1650 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.2 ppm), and hydroxyl protons (δ ~12.5 ppm, broad) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClNO₂ at m/z 200.02) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Store at 2–8°C in airtight containers away from oxidizers. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier orbitals. Basis sets like 6-311++G(d,p) improve accuracy for Cl and O atoms. Calculate HOMO-LUMO gaps to assess reactivity and compare with experimental UV-Vis spectra . Validate results against crystallographic data or NMR chemical shifts .

Q. What experimental designs assess the biological activity of this compound in receptor binding studies?

  • Methodological Answer : Use radioligand displacement assays (e.g., ³H-labeled antagonists) on transfected HEK293 cells expressing target receptors (e.g., mGluR5). Measure IC₅₀ values via nonlinear regression and validate with site-directed mutagenesis (e.g., F585I mutation in mGluR5 abolishes CPPHA potentiation ). Pair with patch-clamp electrophysiology to confirm functional modulation.

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Re-examine DFT parameters (e.g., solvent effects, dispersion corrections) using polarizable continuum models (PCM). If discrepancies persist in reaction yields, conduct kinetic studies (e.g., Eyring plots) to differentiate thermodynamic vs. kinetic control. Cross-validate with isotopic labeling (¹⁸O tracing) for mechanistic clarity .

Q. What strategies determine whether a reaction involving this compound is under kinetic or thermodynamic control?

  • Methodological Answer : Perform time-dependent product analysis via GC-MS or HPLC. If the major product shifts with reaction time (e.g., from amine to amide at longer durations), the process is kinetically controlled. Alternatively, vary temperature: thermodynamic products dominate at higher temperatures due to equilibration .

Q. How does this compound act as a positive allosteric modulator (PAM) in metabotropic glutamate receptors?

  • Methodological Answer : Use chimeric receptor constructs and Schild analysis to identify binding sites. For mGluR1, introduce mutations (e.g., V757L) that disrupt known PAM sites (e.g., Ro 67-7476 binding) and test CPPHA’s efficacy. Fluorescence-based Ca²⁺ assays in primary neurons can confirm in vivo relevance .

Properties

IUPAC Name

4-chloro-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFMWBOQWRGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547752
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37893-37-1
Record name 4-Chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-hydroxybenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-methoxybenzamide (0.74 g, 3.99 mmol) in dichloromethane (50 ml) was cooled to −78° C. followed by addition of BBr3 (1.15 ml, 11.96 mmol) under nitrogen atmosphere. The reaction mixture was allowed to stir at room temperature for 2 h. After the completion of reaction (TLC monitoring), the solution was cooled to 0° C. and quenched with water. The resulting solution was basified by aqueous NaHCO3 and extracted with EtOAc (3×100 ml). The combined organics was dried over anhydrous Na2SO4, filtered and concentrated to get the desired product (0.608 g, 89%). MS: 172.33 (M+H)+.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
4-Chloro-2-hydroxybenzamide

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